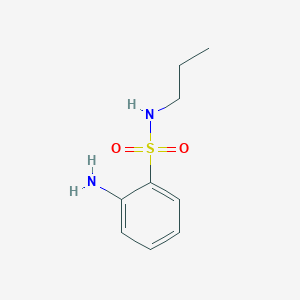

2-amino-N-propylbenzenesulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propylbenzenesulfonamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction is monitored using thin-layer chromatography (TLC). The obtained solid is then filtered and washed with water .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.

Applications De Recherche Scientifique

2-amino-N-propylbenzenesulfonamide has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-amino-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-amino-N-propylbenzenesulfonamide include:

- 2-amino-N-methylbenzenesulfonamide

- 2-amino-N-ethylbenzenesulfonamide

- 2-amino-N-butylbenzenesulfonamide

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique properties and reactivity. For example, the propyl group in its structure may influence its solubility, reactivity, and interaction with biological targets differently compared to methyl, ethyl, or butyl groups.

Activité Biologique

2-Amino-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. Sulfonamides are a class of compounds that exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in biological systems. By binding to the active site of CA, this compound prevents the conversion of carbon dioxide to bicarbonate, disrupting pH regulation and affecting various cellular processes such as gas exchange and metabolic pathways .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzenesulfonamides have shown varying degrees of activity against pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Notably, compounds related to this sulfonamide class have been shown to inhibit carrageenan-induced edema in animal models, suggesting a promising application in managing inflammatory conditions . The inhibition of nitric oxide production in macrophages further supports its anti-inflammatory profile .

Antioxidant Activity

Sulfonamides also exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Studies utilizing ABTS and DPPH radical assays have confirmed the ability of these compounds to reduce oxidative stress, which is implicated in various diseases including cancer .

Case Studies and Experimental Data

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, against a panel of bacteria. The results indicated that certain derivatives were particularly potent against E. coli and B. subtilis, with MIC values demonstrating their potential as effective antibacterial agents .

- Anti-inflammatory Evaluation : In vivo studies have shown that compounds derived from benzenesulfonamides significantly reduced inflammation in rat models when tested for carrageenan-induced paw edema. The percentage inhibition reached up to 94% at specific time intervals post-administration .

- Antioxidant Assessment : The antioxidant capacity was quantified using standard assays that measure the ability to scavenge free radicals. Compounds were compared against Vitamin C as a control, showcasing comparable IC50 values in some cases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEGBNMXZXUZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405780 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-50-0 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.